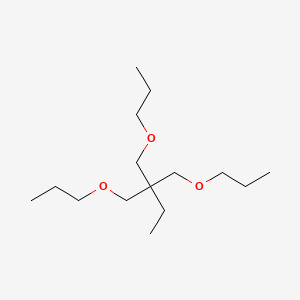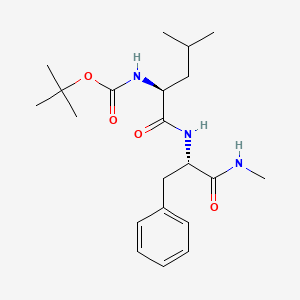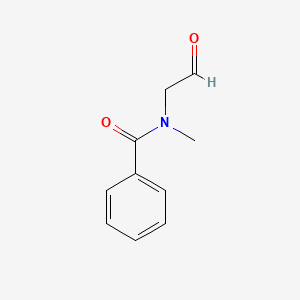
N-Methyl-N-(2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-oxoethyl)benzamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and an oxoethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-oxoethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylglycine (sarcosine) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(2-oxoethyl)benzoic acid.
Reduction: Reduction of the carbonyl group can yield N-methyl-N-(2-hydroxyethyl)benzamide.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-N-(2-oxoethyl)benzoic acid.
Reduction: N-methyl-N-(2-hydroxyethyl)benzamide.
Substitution: Various N-substituted benzamides.
Applications De Recherche Scientifique
N-Methyl-N-(2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the methyl and oxoethyl substitutions.
N-Methylbenzamide: Similar to N-Methyl-N-(2-oxoethyl)benzamide but without the oxoethyl group.
N-(2-Oxoethyl)benzamide: Lacks the methyl group on the amide nitrogen.
Uniqueness
This compound is unique due to the presence of both the methyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
298706-10-2 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N-methyl-N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C10H11NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
NDDYDVVEILKJFK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)
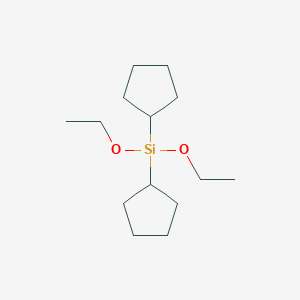

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
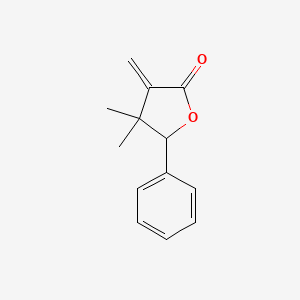
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
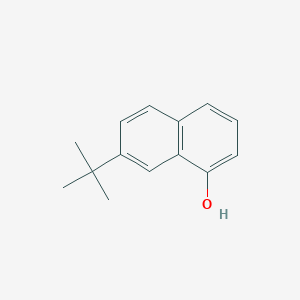
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
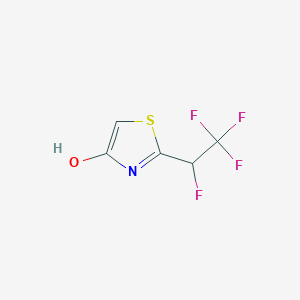
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
